molecular formula C19H14ClN3 B2685864 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine CAS No. 890623-84-4

7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2685864
CAS RN: 890623-84-4
M. Wt: 319.79
InChI Key: ZSVXBKOPKFZFGS-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C19H14ClN3 . It belongs to the class of pyrazolopyrimidines .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivative with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine consists of 19 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass is 319.788 Da and the monoisotopic mass is 319.087616 Da .

Scientific Research Applications

Antibacterial and Anticancer Activities

Synthesis and Biological Activities : Novel derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized, exhibiting slight to moderate antibacterial activities against microorganisms like Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Atta et al., 2011). Another study confirmed the moderate anticancer activities of certain pyrazolo[1,5-a]pyrimidine derivatives (Lu Jiu-fu et al., 2015).

Synthesis and Chemical Properties

Efficient Synthetic Methods : A direct synthetic approach has been developed for 6,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives, showcasing moderate to good yields. This method demonstrates the compound's versatility in organic synthesis (Zunting Zhang et al., 2011).

Regioselective Synthesis : Research on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides highlights the regioselectivity in functionalizing the pyrazolo[1,5-a]pyrimidine scaffold, offering pathways for the development of new compounds with potential biological activities (Miha Drev et al., 2014).

Kinase Inhibition for Therapeutic Applications

Multitargeted Receptor Tyrosine Kinase Inhibitors : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, suggesting their utility in the development of new therapeutic agents (R. Frey et al., 2008).

Molecular and Crystal Structure Analysis

X-ray Diffractometry Studies : The molecular structures of certain pyrazolo[1,5-a]pyrimidine compounds were elucidated using X-ray diffractometry, contributing to the understanding of their chemical properties and potential applications in materials science (C. Frizzo et al., 2009).

properties

IUPAC Name

7-chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c1-13-18(15-10-6-3-7-11-15)19-21-16(12-17(20)23(19)22-13)14-8-4-2-5-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVXBKOPKFZFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

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